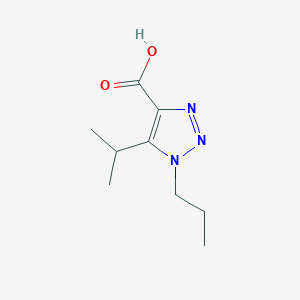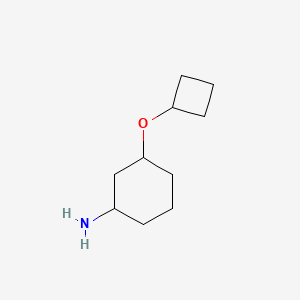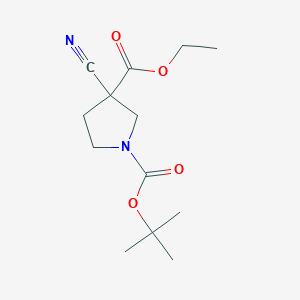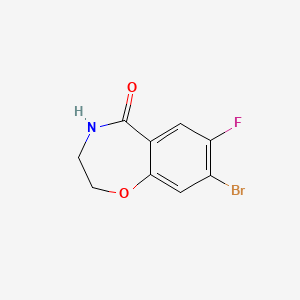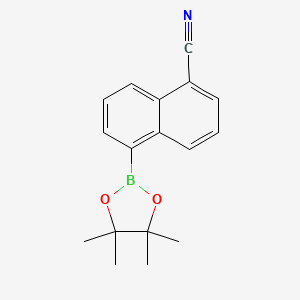
Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine: is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a trifluoromethyl-substituted alkene with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the interactions of cyclopropane derivatives with biological targets.
Medicine: In medicine, rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine may have potential as a lead compound for the development of new drugs. Its structural features could be exploited to design molecules with specific pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and lipophilicity, making it useful in various applications.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- rac-(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine
- rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine
Comparison: Compared to similar compounds, rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine is unique due to its specific substitution pattern. The presence of a methyl group at the 1-position and a trifluoromethyl group at the 2-position of the cyclopropane ring imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C5H8F3N |
|---|---|
Poids moléculaire |
139.12 g/mol |
Nom IUPAC |
(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H8F3N/c1-4(9)2-3(4)5(6,7)8/h3H,2,9H2,1H3/t3-,4-/m1/s1 |
Clé InChI |
XTUNEDRRBFLRLU-QWWZWVQMSA-N |
SMILES isomérique |
C[C@]1(C[C@H]1C(F)(F)F)N |
SMILES canonique |
CC1(CC1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13487056.png)
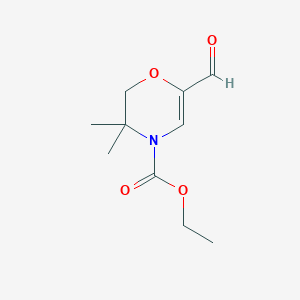
![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)
